molecular formula C12H11F3N4O2 B7955669 1-Pyridin-2-yl-1,4,5,6-tetrahydro-pyrrolo[3,4-c]pyrazole trifluoro acetate

1-Pyridin-2-yl-1,4,5,6-tetrahydro-pyrrolo[3,4-c]pyrazole trifluoro acetate

Cat. No.: B7955669
M. Wt: 300.24 g/mol
InChI Key: ZRSYGWIKICFJAA-UHFFFAOYSA-N
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Description

1-Pyridin-2-yl-1,4,5,6-tetrahydro-pyrrolo[3,4-c]pyrazole trifluoro acetate is a bicyclic heterocyclic compound featuring a pyrrolo[3,4-c]pyrazole core fused with a pyridin-2-yl substituent and a trifluoroacetate counterion. Its synthesis likely follows methodologies similar to those reported for related [5:5] bicyclic systems, such as mononuclear heterocyclic rearrangement (MHR) using sodium hydride in polar aprotic solvents like DMF or DMSO . The trifluoroacetate group enhances solubility and stability, making it advantageous for pharmaceutical applications.

Properties

IUPAC Name

1-pyridin-2-yl-5,6-dihydro-4H-pyrrolo[3,4-c]pyrazole;2,2,2-trifluoroacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N4.C2HF3O2/c1-2-4-12-10(3-1)14-9-7-11-5-8(9)6-13-14;3-2(4,5)1(6)7/h1-4,6,11H,5,7H2;(H,6,7)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRSYGWIKICFJAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(CN1)N(N=C2)C3=CC=CC=N3.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11F3N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Pyridin-2-yl-1,4,5,6-tetrahydro-pyrrolo[3,4-c]pyrazole trifluoro acetate typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from a pyridine derivative, the reaction with a suitable pyrazole precursor under acidic or basic conditions can lead to the formation of the desired heterocyclic core. The trifluoro acetate group is then introduced through esterification or acylation reactions using trifluoroacetic anhydride or trifluoroacetyl chloride .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography to obtain the final product in high purity .

Chemical Reactions Analysis

Types of Reactions

1-Pyridin-2-yl-1,4,5,6-tetrahydro-pyrrolo[3,4-c]pyrazole trifluoro acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds. Substitution reactions can introduce a variety of functional groups, leading to a diverse array of derivatives .

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds similar to 1-Pyridin-2-yl-1,4,5,6-tetrahydro-pyrrolo[3,4-c]pyrazole exhibit promising anticancer properties. The trifluoroacetate derivative has shown potential in inhibiting cancer cell proliferation through various mechanisms:

  • Mechanism of Action : It may induce apoptosis in cancer cells by activating specific pathways involved in cell death and inhibiting proliferation signals.
  • Case Studies : A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibited cytotoxicity against several cancer cell lines, including breast and lung cancer cells .

Neuroprotective Effects

The neuroprotective properties of pyrrolopyrazoles have been explored extensively. Research indicates that 1-Pyridin-2-yl derivatives can protect neuronal cells from oxidative stress and apoptosis.

  • Mechanism : These compounds may modulate neuroinflammatory responses and enhance neuronal survival.
  • Research Findings : In vitro studies revealed that the compound significantly reduces neuronal cell death induced by toxic agents .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties against various pathogens.

  • Activity Spectrum : Preliminary results suggest effectiveness against both Gram-positive and Gram-negative bacteria.
  • Case Studies : A comparative study highlighted that the trifluoroacetate form exhibited higher antibacterial activity than its non-fluorinated counterparts .

Enzyme Inhibition

Enzyme inhibition studies have shown that 1-Pyridin-2-yl derivatives can act as inhibitors of certain kinases involved in disease progression.

  • Target Enzymes : Specific kinases linked to cancer and inflammatory diseases are potential targets for this class of compounds.
  • Experimental Results : Inhibition assays demonstrated significant activity against selected kinases, suggesting a role in therapeutic development for diseases like rheumatoid arthritis and various cancers .

Data Tables

Application AreaMechanism of ActionKey FindingsReferences
Anticancer ActivityInduces apoptosisCytotoxicity against breast and lung cancer cells
Neuroprotective EffectsModulates neuroinflammationReduces neuronal cell death
Antimicrobial ActivityDisrupts bacterial cell wallEffective against Gram-positive/negative bacteria
Enzyme InhibitionInhibits specific kinasesSignificant inhibition of targeted kinases

Mechanism of Action

The mechanism of action of 1-Pyridin-2-yl-1,4,5,6-tetrahydro-pyrrolo[3,4-c]pyrazole trifluoro acetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing biological pathways. For example, it may inhibit certain enzymes involved in disease processes, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Key Observations:
  • Core Flexibility : The pyrrolo[3,4-c]pyrazole scaffold is highly versatile, accommodating substituents like pyridinyl, acyl, and oxo groups, which dictate biological activity and physicochemical properties.
  • Synthetic Efficiency: Yields for MHR-based syntheses (e.g., 40% for 17a ) are moderate but practical for generating intermediates. By contrast, 1-acyl-3-amino derivatives achieve variable yields depending on the acylation agent .
  • Functional Group Impact : The trifluoroacetate group in the target compound likely improves solubility compared to acetamido or benzyl groups in analogs like 17a. Similarly, acyl groups in anticancer derivatives enhance cellular permeability and target binding .

Pharmacological and Functional Comparisons

Anticancer Activity :

1-Acyl-3-amino-pyrrolo[3,4-c]pyrazole derivatives exhibit potent in vitro activity against human cancer cell lines (e.g., IC50 values ranging from 0.1 to 10 µM) . The acyl group’s electronic and steric properties critically influence potency, suggesting that the trifluoroacetate group in the target compound could similarly modulate efficacy.

Antifungal Activity :

4-Oxo-pyrrolo[3,4-c]pyrazole derivatives demonstrate antifungal properties, likely due to the electron-withdrawing oxo group enhancing interactions with fungal enzymes . The absence of an oxo group in the target compound may limit its antifungal utility but could broaden its selectivity for other targets.

Reactivity and Stability

  • Bromination : Pyrazolo[3,4-c]pyrazole derivatives undergo regioselective bromination at the 4-position, a reactivity pattern likely shared by the target compound .
  • Stability : Trifluoroacetate counterions improve stability under acidic conditions compared to acetyl or benzyl groups, which require protective strategies (e.g., metal reduction for debenzylation ).

Biological Activity

1-Pyridin-2-yl-1,4,5,6-tetrahydro-pyrrolo[3,4-c]pyrazole trifluoro acetate (CAS No. 1820603-78-8) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, synthesizing findings from various studies and providing a comprehensive overview of its pharmacological properties.

  • Molecular Formula : C12H11F3N4O2
  • Molecular Weight : 300.2365 g/mol
  • Structure : The compound features a pyridine ring fused with a tetrahydropyrrolo[3,4-c]pyrazole structure, contributing to its diverse biological activities.

Antimicrobial Activity

Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. For instance, compounds structurally related to 1-Pyridin-2-yl-1,4,5,6-tetrahydro-pyrrolo[3,4-c]pyrazole have been tested against various bacterial strains. A study demonstrated that certain pyrazole derivatives showed promising activity against E. coli and S. aureus, suggesting that modifications in the pyrazole structure can enhance antimicrobial efficacy .

Antitumor Activity

1-Pyridin-2-yl-1,4,5,6-tetrahydro-pyrrolo[3,4-c]pyrazole trifluoro acetate has been investigated for its antitumor potential. In vitro assays have shown that related pyrazole compounds exhibit cytotoxic effects on human tumor cell lines. A notable study found that certain derivatives inhibited cell proliferation significantly, indicating their potential as anticancer agents .

Anti-inflammatory Properties

The anti-inflammatory effects of pyrazole derivatives are well-documented. For example, compounds similar to 1-Pyridin-2-yl-1,4,5,6-tetrahydro-pyrrolo[3,4-c]pyrazole demonstrated substantial inhibition of pro-inflammatory cytokines such as TNF-α and IL-6 in vitro . This suggests a mechanism through which these compounds could be utilized in the treatment of inflammatory diseases.

Enzymatic Inhibition

Several studies have explored the inhibition of enzymes by pyrazole derivatives. For instance, some compounds were found to inhibit dihydroorotate dehydrogenase (DHODH), an enzyme crucial for pyrimidine synthesis in both humans and Plasmodium falciparum, the malaria-causing parasite. This dual inhibition highlights the therapeutic potential of these compounds in both cancer and infectious diseases .

Case Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial activity of various pyrazole derivatives against common pathogens. Among them, a derivative structurally related to 1-Pyridin-2-yl-1,4,5,6-tetrahydro-pyrrolo[3,4-c]pyrazole showed an IC50 value of 50 µg/mL against Klebsiella pneumoniae, indicating strong antibacterial activity compared to standard antibiotics .

Case Study 2: Antitumor Screening

In another investigation focused on antitumor properties, derivatives of the target compound were screened against 12 human cancer cell lines. The results indicated that one derivative exhibited over 70% inhibition of cell growth at concentrations as low as 10 µM . This finding underscores the potential utility of these compounds in cancer therapy.

Q & A

Basic Research Questions

What are the recommended synthetic routes and characterization techniques for 1-Pyridin-2-yl-1,4,5,6-tetrahydro-pyrrolo[3,4-c]pyrazole trifluoro acetate?

The compound is typically synthesized via scaffold hopping from known kinase inhibitors, involving condensation of hydrazine derivatives with 1,3-dicarbonyl intermediates under anhydrous conditions . Key steps include cyclization and trifluoroacetylation. Post-synthesis, characterization employs:

  • LC-MS for molecular weight verification.
  • ¹H/¹³C NMR to confirm ring substitution patterns and acetate integration .
  • X-ray crystallography (for crystalline derivatives) to resolve hydrogen bonding networks and salt forms .
  • Elemental analysis (C, H, N) to validate purity (>95%) .

What analytical methods are suitable for assessing purity and stability in preclinical studies?

  • HPLC with UV detection using a C18 column and ammonium acetate buffer (pH 6.5) to separate degradation products .
  • Thermogravimetric analysis (TGA) monitors thermal stability, critical for salt forms like trifluoroacetate .
  • Dynamic light scattering (DLS) evaluates colloidal stability in aqueous buffers, particularly for formulations targeting CNS penetration .

Advanced Research Questions

How can structural modifications of the pyrrolo[3,4-c]pyrazole core enhance target selectivity (e.g., kinase vs. LXR modulation)?

  • Scaffold hopping : Replace the pyridin-2-yl group with bioisosteres (e.g., pyrimidine) to alter steric/electronic profiles .
  • Substitution at N1 : Methyl or acyl groups improve metabolic stability but may reduce blood-brain barrier penetration .
  • SAR studies : Introduce fluorinated moieties (e.g., CF₃) at C3 to enhance binding to hydrophobic kinase pockets (e.g., CDK4/6) .
  • Molecular docking : Validate modifications using co-crystal structures of related compounds with LXR-β or Abl kinase .

How to resolve contradictions in reported biological activities (e.g., anticancer vs. anti-inflammatory effects)?

  • Assay standardization : Use consistent cell lines (e.g., HepG2 for liver targets) and control for trifluoroacetate counterion interference .
  • Off-target profiling : Screen against kinase panels (e.g., Eurofins KinaseProfiler) to identify polypharmacology .
  • Dose-response analysis : Low concentrations (nM-µM) may activate LXR pathways, while higher doses (µM-mM) induce apoptosis via kinase inhibition .

What strategies validate the compound’s mechanism of action in complex biological systems?

  • CRISPR-Cas9 knockout models : Confirm target dependency (e.g., LXR-β knockout mice for CNS efficacy) .
  • Phosphoproteomics : Identify downstream signaling nodes (e.g., GSK3β phosphorylation) in treated vs. untreated cells .
  • PET imaging : Radiolabel the compound with ¹⁸F to track brain penetration and target engagement in vivo .

What challenges arise in pharmacokinetic optimization for in vivo studies?

  • Solubility : The trifluoroacetate salt improves aqueous solubility but may require co-solvents (e.g., PEG-400) for IV administration .
  • Metabolic stability : N-demethylation by CYP3A4 is a major clearance pathway; mitigate via deuterium incorporation at vulnerable sites .
  • Brain penetration : LogP optimization (target 2–3) balances passive diffusion and P-gp efflux .

How to address formulation challenges related to hygroscopicity and polymorphic transitions?

  • Salt screening : Compare trifluoroacetate with hydrochloride or besylate forms for improved crystallinity .
  • Lyophilization : Stabilize amorphous forms for long-term storage .
  • Dynamic vapor sorption (DVS) : Quantify hygroscopicity and guide packaging (desiccant-containing vials) .

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